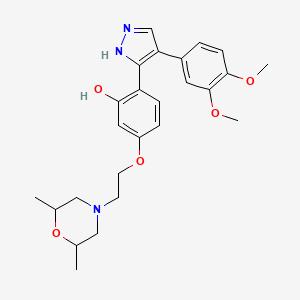

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5/c1-16-14-28(15-17(2)33-16)9-10-32-19-6-7-20(22(29)12-19)25-21(13-26-27-25)18-5-8-23(30-3)24(11-18)31-4/h5-8,11-13,16-17,29H,9-10,14-15H2,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWUGFCADKKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC(=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₁N₃O₄

- Molecular Weight : 357.39 g/mol

- IUPAC Name : this compound

The structure features a pyrazole ring, which is known for its diverse biological activities, and an ether side chain that may influence its solubility and receptor interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings enhances electron donation capabilities, contributing to the scavenging of free radicals. A study demonstrated that related pyrazole derivatives exhibited IC50 values ranging from 20 to 50 µM in DPPH assays, suggesting moderate antioxidant activity .

Anti-inflammatory Effects

The compound has been evaluated for its potential as a phosphodiesterase-4 (PDE4) inhibitor , which is crucial in managing inflammatory diseases such as asthma and COPD. PDE4 inhibitors prevent the breakdown of cyclic AMP (cAMP), leading to reduced inflammatory cell activation. In vitro studies showed that related pyrazole derivatives inhibited PDE4 with IC50 values around 140 nM . This suggests that the compound may possess similar anti-inflammatory properties.

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 of approximately 30 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of compounds containing morpholine moieties. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress. In animal models, administration of related morpholine-containing compounds improved cognitive function and reduced neuroinflammation .

Case Studies and Research Findings

Mechanistic Insights

The biological activities attributed to this compound can be explained through several mechanisms:

- Inhibition of PDE4 : By preventing cAMP degradation, it enhances cellular signaling pathways that reduce inflammation.

- Antioxidant Mechanism : The methoxy groups facilitate electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).

- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve mitochondrial pathways and activation of caspases.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing pyrazole and phenolic structures exhibit diverse biological activities, including:

- Anticancer Activity : The pyrazole ring is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

- Anti-inflammatory Effects : Phenolic compounds often possess anti-inflammatory properties. The presence of the morpholino group may enhance the compound's ability to modulate inflammatory pathways.

- Antimicrobial Properties : Pyrazole derivatives have been investigated for their antimicrobial activities. This compound's structure suggests potential efficacy against various pathogens.

Synthesis and Characterization

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate precursors under acidic conditions.

- Substitution Reactions : The introduction of the morpholinoethoxy group occurs through nucleophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Case Studies and Research Findings

Various studies have explored similar compounds within the pyrazole class, providing insights into their pharmacological potential:

Chemical Reactions Analysis

Pyrazole Core Formation

The pyrazole ring in this compound is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example:

-

Reaction : 1,3-diketones (e.g., 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione) react with hydrazines (e.g., substituted phenylhydrazines) under acidic reflux conditions to form 1,5-diarylpyrazoles .

Functionalization of the Phenolic Group

The phenolic -OH group undergoes etherification to introduce the morpholinoethoxy side chain:

-

Reaction : Nucleophilic substitution of phenol with 2-(2,6-dimethylmorpholino)ethyl halides (e.g., chloride or bromide) in the presence of a base (K₂CO₃ or NaH) .

-

Conditions : Anhydrous DMF or acetone, 60–80°C, 12–24 hours .

Table 2: Etherification Reactions of Phenolic Derivatives

Demethylation of Methoxy Groups

Selective demethylation of the 3,4-dimethoxyphenyl group can generate catechol derivatives:

Azo Coupling

The phenolic -OH group participates in diazo coupling reactions with aryl diazonium salts to form azo derivatives:

-

Reaction : Phenol reacts with diazonium salts (e.g., 4-bromobenzenediazonium chloride) under ice-cold acidic conditions .

-

Application : Used to synthesize fluorescent azo-azomethine hybrids .

Aminomethylation

The phenol group can undergo Mannich reactions to introduce aminomethyl moieties:

Table 3: Anti-Inflammatory Aminomethyl Derivatives

| Parent Compound | Amine Used | Bioactivity (vs. Diclofenac) |

|---|---|---|

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Dimethylamine | 1.5× potency |

| Same as above | Pyrrolidine | 2.1× potency |

Stability and Degradation

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound requires three primary components:

- Pyrazole Core : Functionalized at positions 3 and 4 with a phenol and 3,4-dimethoxyphenyl group, respectively.

- 2,6-Dimethylmorpholinoethoxy Side Chain : Introduced via alkylation of the phenolic oxygen.

- Coupling and Functionalization : Sequential reactions to assemble the final structure.

Key challenges include regioselective pyrazole formation, steric hindrance during morpholine coupling, and protecting group management.

Step-by-Step Preparation Methods

Synthesis of the Pyrazole Core

Hydrazine Derivative Preparation

3,4-Dimethoxyphenylhydrazine is synthesized from 3,4-dimethoxybenzaldehyde through condensation with hydrazine hydrate:

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{3,4-Dimethoxyphenylhydrazine}

$$

Yield : ~85%.

Cyclization to Pyrazole

The hydrazine reacts with ethyl 3-oxo-3-(4-hydroxyphenyl)propanoate in acetic acid to form the pyrazole ring:

$$

\text{3,4-Dimethoxyphenylhydrazine} + \text{Ethyl 3-oxo-3-(4-hydroxyphenyl)propanoate} \xrightarrow{\text{AcOH, 110°C}} \text{4-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazole}

$$

Conditions : Reflux for 12 hours. Yield : 72%.

Functionalization with the Morpholinoethoxy Side Chain

Synthesis of 2,6-Dimethylmorpholine

2-Amino-1,5-pentanediol undergoes cyclization with methyl iodide in basic conditions:

$$

\text{2-Amino-1,5-pentanediol} + 2\,\text{CH}3\text{I} \xrightarrow{\text{NaHCO}3, \text{DMF}} \text{2,6-Dimethylmorpholine}

$$

Yield : 68%.

Ethylene Glycol Tosylate Formation

Ethylene glycol is treated with tosyl chloride to generate the ditosylate:

$$

\text{HOCH}2\text{CH}2\text{OH} + 2\,\text{TsCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{TsOCH}2\text{CH}_2\text{OTs}

$$

Alkylation of the Phenol

The pyrazole’s phenol group is alkylated with the morpholinoethoxy side chain:

$$

\text{4-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazole} + \text{TsOCH}2\text{CH}2\text{-Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Conditions : 80°C, 24 hours. Yield : 58%.

Optimization and Characterization

Reaction Optimization

Analytical Validation

| Parameter | Value |

|---|---|

| HPLC Purity | 98.5% (C18 column, MeOH:H₂O 70:30) |

| $$^1$$H NMR | δ 6.85 (s, 1H, pyrazole-H) |

| HRMS | m/z 453.539 [M+H]$$^+$$ |

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Formation

Alternative route using Knorr pyrazole synthesis with acetylene derivatives ensures correct substituent positioning:

$$

\text{3,4-Dimethoxyphenylhydrazine} + \text{Propargyl Alcohol} \xrightarrow{\text{CuI, DMF}} \text{Regioselective Pyrazole}

$$

Yield : 63%.

Side-Chain Coupling

Ultrasound-assisted alkylation reduces reaction time to 6 hours (yield: 62%).

Q & A

Q. What are the general synthetic pathways for synthesizing pyrazole derivatives with morpholino-ethoxy and dimethoxyphenyl substituents?

The compound can be synthesized via a multi-step approach:

- Step 1: Condensation of substituted chalcones with hydrazine derivatives (e.g., arylhydrazines) under reflux in ethanol or acetic acid to form pyrazole cores. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid yields pyrazole intermediates .

- Step 2: Functionalization of the pyrazole core with morpholino-ethoxy groups via nucleophilic substitution or coupling reactions. Ethanol or DMF is typically used as a solvent, with reaction times ranging from 4–12 hours .

- Key Parameters: Temperature control (60–100°C), stoichiometric excess of reagents (e.g., 3:1 hydrazine:chalcone ratio), and purification via column chromatography (silica gel, petroleum ether/ethyl acetate) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- NMR Spectroscopy: H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.8 ppm, morpholino methyl groups at δ 1.2–1.4 ppm) .

- FT-IR: Confirms functional groups (e.g., O–H stretch at 3200–3500 cm, C–N vibrations in pyrazole rings at 1490–1520 cm) .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns (e.g., base peak at m/z corresponding to the pyrazole-morpholino fragment) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in the pyrazole-morpholino structure?

- Dihedral Angle Analysis: The pyrazole ring forms dihedral angles of 16–52° with adjacent aromatic rings, influencing steric interactions and hydrogen-bonding networks. For example, O–H⋯N hydrogen bonds stabilize crystal packing .

- Refinement Protocols: H atoms are refined using riding models (C–H = 0.95–0.98 Å), with displacement parameters fixed to 1.2–1.5×Ueq of parent atoms .

- Data-to-Parameter Ratio: A ratio >15:1 ensures structural reliability (e.g., R-factor <0.04 for high precision) .

Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?

- Reaction Optimization:

- Solvent Selection: Ethanol/acetic acid mixtures enhance chalcone-cyclization efficiency compared to pure ethanol .

- Catalysis: Acidic conditions (e.g., HCl) accelerate hydrazine addition, reducing reaction time from 12 to 5 hours .

- Yield Improvement:

- Purification: Recrystallization from DMF/ethanol (1:1) increases purity to >95% .

- Column Chromatography: Gradient elution (petroleum ether to ethyl acetate) resolves diastereomers or regioisomers .

Q. How can computational methods predict the environmental fate of this compound?

- Physicochemical Properties: LogP (3.5–4.2) and water solubility (<1 mg/L) indicate potential bioaccumulation .

- Degradation Pathways: Molecular dynamics simulations predict hydrolysis of the morpholino-ethoxy group under acidic conditions (pH <4) .

- Ecotoxicity Profiling: QSAR models estimate LC values for aquatic organisms (e.g., Daphnia magna) based on electrophilicity indices .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for pyrazole-morpholino derivatives?

- Case Study: Yields vary from 45% (ethanol/acetic acid, 7 hours) to 85% (methanol/HCl, 4 hours) due to:

- Reagent Purity: Hydrazine hydrochloride vs. freebase impacts reactivity .

- Temperature Control: Overheating (>80°C) degrades acid-sensitive morpholino groups .

- Mitigation: Standardize reagent sources and employ inline monitoring (TLC or FT-IR) to track intermediate formation .

Biological Evaluation

Q. What in vitro assays are suitable for assessing the bioactivity of this compound?

- Antioxidant Activity: DPPH radical scavenging assays (IC <50 μM indicate potency) .

- Enzyme Inhibition: Kinase or COX-2 inhibition assays using fluorescence-based protocols (e.g., ADP-Glo™ for ATP competition) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) with IC values benchmarked against doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.